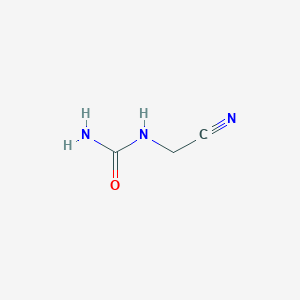

1-(シアノメチル)尿素

概要

説明

(Cyanomethyl)urea is a chemical compound with the molecular formula C3H5N3O . It is also known by other names such as N-(Cyanomethyl)urea .

Synthesis Analysis

A study titled “Computational Insights into Pharmacological Potential: Synthesis, in Vitro Evaluation, and Molecular Docking Analysis of Bioactive Urea and Thiourea Derivatives” discusses the synthesis of bioactive urea and thiourea derivatives . The study utilized a streamlined one-pot synthetic approach to synthesize a set of eight compounds effectively .

Molecular Structure Analysis

The molecular formula of (Cyanomethyl)urea is CHNO with an average mass of 99.091 Da and a monoisotopic mass of 99.043259 Da . A study titled “Structural and molecular basis for urea recognition by” discusses the crystal structure of the UrtA/urea complex .

Chemical Reactions Analysis

A study titled “Thermodynamics and reaction mechanism of urea decomposition” discusses the reaction network for urea decomposition . The study proposes that urea decomposes to ammonia and isocyanic acid .

Physical And Chemical Properties Analysis

(Cyanomethyl)urea has a density of 1.2±0.1 g/cm3, a boiling point of 264.6±32.0 °C at 760 mmHg, and a flash point of 113.8±25.1 °C . It has 4 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .

科学的研究の応用

医薬品および農薬の合成

1-(シアノメチル)尿素は、より複雑な化合物の合成における汎用性の高いビルディングブロックとして機能します。 医薬品業界ではさまざまな薬剤の製造に使用され、農業部門では農薬の開発に使用されています .

研究用化学物質と中間体

この化合物は、その反応性と化学反応における中間体として、研究用化学物質として広く使用されており、さまざまな特殊化学物質の製造につながります .

ナノ尿素の用途

1-(シアノメチル)尿素には特化していませんが、ナノ尿素技術は農業において有望な結果を示しています。 収穫後の土壌特性を維持しながら、尿素の消費量を50%削減できる可能性があります .

尿素合成反応器

工業用途では、尿素合成反応器は尿素を重要な成分として使用します。 これは1-(シアノメチル)尿素に直接関係していませんが、工業プロセスにおける尿素化合物の重要性を強調しています .

生物医学的用途

1-(シアノメチル)尿素などの化合物を含む尿素ベースの化学は、その物理的、化学的特性、および生体適合性のために、生物医学分野で応用されています .

作用機序

Mode of Action

The cyanomethyl group may also participate in reactions, potentially acting as a leaving group or participating in nucleophilic addition reactions .

Biochemical Pathways

, urea derivatives are known to play roles in various biochemical processes. For instance, they can be involved in the urea cycle, a crucial process for the detoxification of ammonia in the body .

Action Environment

The action, efficacy, and stability of 1-(Cyanomethyl)urea can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions in the environment . .

Safety and Hazards

Safety measures for handling (Cyanomethyl)urea include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

将来の方向性

The diverse metabolic pathways of urea transport and decomposition of cyanobacteria may contribute to differences in their role in the biogeochemistry of urea, as well as in the role that urea plays in the physiology and ecology of cyanobacteria . Another study titled “Theoretical Study on the Synthesis of Urea by Electrochemical Nitrate and Carbon Dioxide over COF Series Catalysts” discusses the efficient synthesis of urea from carbon dioxide and nitrate over MoM1S-Pc-M2PPs COF electrocatalyst .

特性

IUPAC Name |

cyanomethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-1-2-6-3(5)7/h2H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJHKYGWYYYRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208293 | |

| Record name | (Cyanomethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5962-07-2 | |

| Record name | N-(Cyanomethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5962-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Cyanomethyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Cyanomethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyanomethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

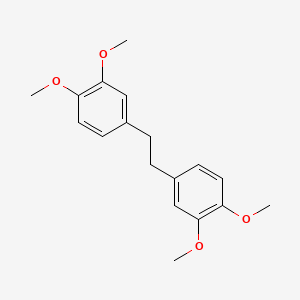

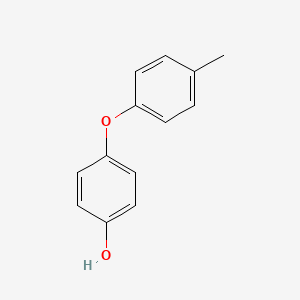

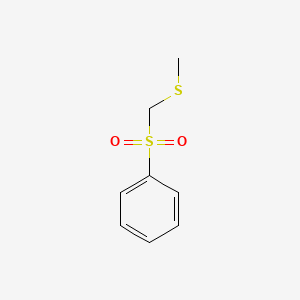

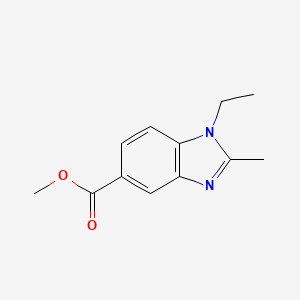

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B1596452.png)

![2,2'-[Cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4-cyclohexylphenol]](/img/structure/B1596453.png)

![Naphtho[2,3-d]thiazole, 2-methyl-](/img/structure/B1596455.png)